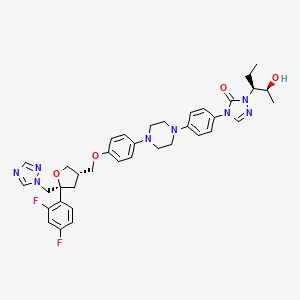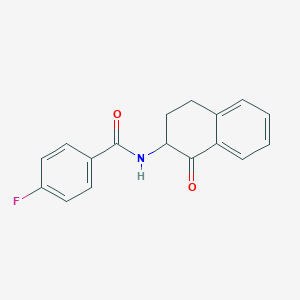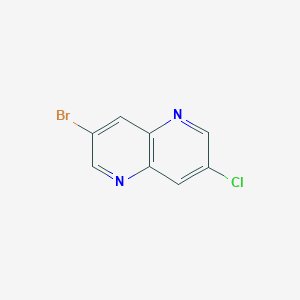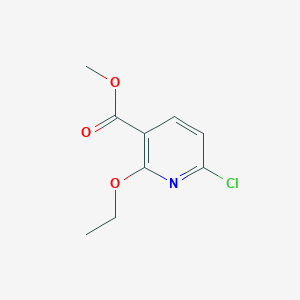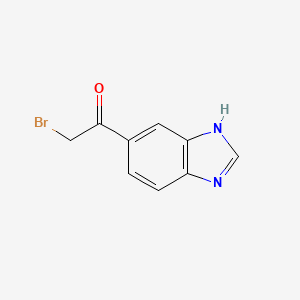
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone
Overview
Description
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone, also known as 5-bromo-2-benzoimidazole ethanone, is a heterocyclic compound that has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for imaging and detection in biological systems.
Scientific Research Applications
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for imaging and detection in biological systems. Additionally, this compound has been used in the synthesis of biologically active compounds, such as 1-(3H-Benzoimidazol-5-yl)-2-bromoethanonenzoimidazole-2-carboxylic acid and 1-(3H-Benzoimidazol-5-yl)-2-bromoethanonenzoimidazole-2-carboxamide.
Mechanism of Action
The mechanism of action of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone is not fully understood. However, it is believed that this compound acts as an electron acceptor in organic reactions, thereby facilitating the formation of covalent bonds between reactants. Additionally, this compound has been shown to act as a catalyst in the polymerization of polymers, such as polyethylene glycol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Additionally, this compound has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone in laboratory experiments include its low cost, its high solubility in a variety of organic solvents, and its ability to act as an electron acceptor in organic reactions. Additionally, this compound has been shown to catalyze the polymerization of polymers, such as polyethylene glycol. The limitations of using this compound in laboratory experiments include its potential to cause skin irritation and its potential to act as a mutagen.
Future Directions
There are a number of potential future directions for the use of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone. One potential future direction is the use of this compound in the synthesis of biologically active compounds, such as peptides and proteins. Additionally, this compound could be used in the development of novel fluorescent dyes for imaging and detection in biological systems. Additionally, this compound could be used in the development of new catalysts and reagents for organic synthesis. Finally, this compound could be used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)-2-bromoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCWXQHVRXQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




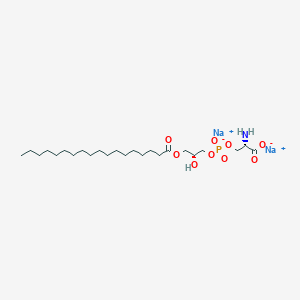
![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
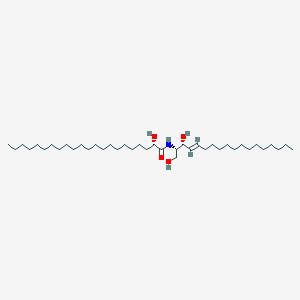
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
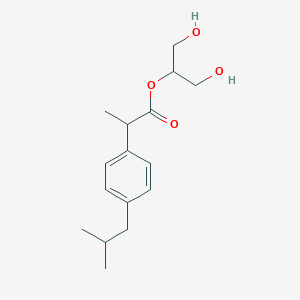
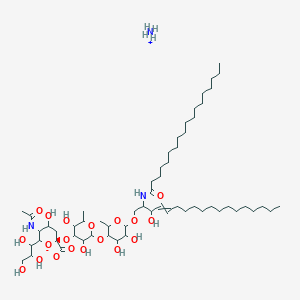

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
